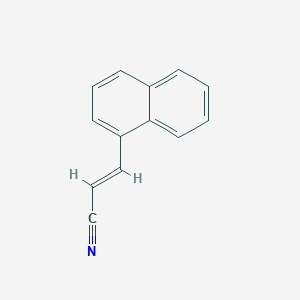

(E)-1-Naphthaleneacrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTYBZVRPWALDN-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 1 Naphthaleneacrylonitrile

Stereoselective Synthesis Approaches for E-Isomers

Achieving high stereoselectivity for the (E)-isomer is a primary goal in the synthesis of 1-naphthaleneacrylonitrile. This involves strategies that kinetically or thermodynamically favor the formation of the trans-configured double bond.

Catalysis offers a powerful tool for controlling the stereochemical outcome of reactions. Various catalytic systems have been developed to promote the formation of (E)-alkenes with high selectivity. These methods often rely on transition-metal catalysts or organocatalysts to steer the reaction pathway towards the desired isomer. thieme.com

For instance, transition-metal catalyzed cross-coupling reactions are a practical route to stereoselectively synthesize dienes and related unsaturated systems. mit.edu The geometry of the product is often dictated by the catalyst and the coupling partners. mit.edu While not directly synthesizing 1-naphthaleneacrylonitrile, methods for producing (E)-β-arylvinyl bromides via microwave-induced Hunsdiecker-type reactions demonstrate the use of catalysts like lithium acetate (B1210297) to achieve high (E)-selectivity. organic-chemistry.org Similarly, rhodium and cobalt complexes have been shown to be effective catalysts for the isomerization of E/Z mixtures of alkenes to furnish the thermodynamically favored (E)-isomer with high stereoselectivity. organic-chemistry.org In the context of acrylonitrile (B1666552) synthesis, nickel-catalyzed reactions have been employed for the efficient synthesis of (E)-olefins from benzylic alcohols and arylacetonitriles. lookchem.com

Table 1: Examples of Catalytic Systems for E-Stereoselective Alkene Synthesis

| Catalyst System | Substrates | Product Type | Key Feature |

|---|---|---|---|

| Palladium(0) / Phosphine (B1218219) Ligand | Vinyl Halide + Organometallic Reagent | Cross-coupled Alkenes | High stereoretention/inversion depending on mechanism |

| Rhodium Complex / B₂pin₂ | E/Z Alkene Mixture | Isomerized (E)-Alkene | Broad functional group tolerance |

| Cobalt(I) Complex | Terminal Alkenes | (Z)-2-Alkenes | High regioselectivity and stereoselectivity toward the less stable isomer, illustrating catalyst control |

Reaction conditions, particularly solvent and temperature, play a critical role in determining the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com The polarity of the solvent can influence the stability of transition states, thereby affecting the ratio of (E) to (Z) isomers. researchgate.net

In condensation reactions, such as the synthesis of nitroalkenes which shares mechanistic similarities with acrylonitrile synthesis, changing the solvent and temperature can effectively control the stereochemical outcome. For example, performing the condensation of an aldehyde with a nitroalkane in toluene (B28343) at reflux favors the formation of the (E)-isomer, whereas conducting the reaction in dichloromethane (B109758) at room temperature can selectively yield the (Z)-isomer. organic-chemistry.org This highlights that for reactions proceeding through an elimination step, conditions that favor the thermodynamic product, such as higher temperatures, will typically increase the proportion of the more stable (E)-isomer. numberanalytics.com The Wittig reaction, a common method for alkene synthesis, also shows a significant dependence of its stereochemical outcome on solvent polarity, where polar solvents can favor the formation of the (E)-isomer for certain types of ylides. researchgate.net

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Reaction Type | Solvent | Temperature | Predominant Isomer | Rationale |

|---|---|---|---|---|

| Condensation organic-chemistry.org | Toluene (non-polar) | Reflux | (E) | Favors thermodynamic equilibrium, leading to the more stable trans product. organic-chemistry.org |

| Condensation organic-chemistry.org | Dichloromethane (polar aprotic) | Room Temp | (Z) | May favor a kinetically controlled pathway under milder conditions. organic-chemistry.org |

| Wittig Reaction (semi-stabilized ylide) researchgate.net | Toluene (non-polar) | 40-110 °C | Z-rich | Non-polar solvents stabilize the syn-betaine intermediate. researchgate.net |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While (E)-1-naphthaleneacrylonitrile is not a chiral molecule, the principles of asymmetric synthesis, particularly the design of chiral ligands for metal catalysts, are relevant for achieving high stereoselectivity. wiley.com Chiral ligands can create a specific three-dimensional environment around a metal center, which can then influence the geometry of the product being formed. wiley.comsfu.ca

For example, in metal-catalyzed reactions, the choice of a chiral ligand can determine the facial selectivity of an attack on a prochiral center or control the geometry of an intermediate. sfu.ca Bidentate and tridentate chiral ligands have been synthesized and used in various metal-catalyzed transformations. sfu.ca In reactions like the Heck coupling, which can form C-C bonds, the ligand on the palladium catalyst is crucial for both reactivity and selectivity. While the primary goal of chiral ligands is typically to induce enantioselectivity, the steric and electronic properties of these ligands can also profoundly impact diastereoselectivity, including the (E/Z) ratio of a newly formed double bond. thieme.com For instance, the use of specific phosphine ligands in copper-catalyzed reactions has been shown to be critical for obtaining either (Z)- or (E)-isomers with high selectivity. nih.gov

Precursor-Based Synthesis Strategies

The synthesis of this compound fundamentally relies on the assembly of the molecule from appropriate precursors containing the naphthalene (B1677914) and acrylonitrile moieties or their synthetic equivalents.

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. numberanalytics.comlibretexts.org The Knoevenagel condensation is a particularly relevant and widely used method for synthesizing α,β-unsaturated nitriles. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a nitrile. sigmaaldrich.com

For the synthesis of this compound, the most direct approach is the Knoevenagel condensation of 1-naphthaldehyde (B104281) with a nitrile source like malononitrile (B47326) or cyanoacetic acid esters. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. sigmaaldrich.com This anion then attacks the carbonyl carbon of 1-naphthaldehyde. A subsequent dehydration step, often occurring spontaneously under the reaction conditions, leads to the formation of the conjugated C=C double bond, yielding the final product. sigmaaldrich.com The use of basic catalysts and conditions that facilitate dehydration generally favors the formation of the thermodynamically more stable (E)-isomer.

Table 3: Knoevenagel Condensation for Acrylonitrile Synthesis

| Naphthalene Precursor | Nitrile Source | Catalyst/Conditions | Key Transformation |

|---|---|---|---|

| 1-Naphthaldehyde | Malononitrile | Basic catalyst (e.g., piperidine, amines) | Nucleophilic addition followed by dehydration to form the dinitrile, which can be further processed. |

| 1-Naphthaldehyde | Ethyl Cyanoacetate | Base (e.g., NaOEt) in Ethanol | Forms the corresponding α-cyanoacrylate ester. |

The formation of the carbon-carbon bonds that constitute the acrylonitrile moiety attached to the naphthalene ring is the central event in the synthesis. cambridge.org Besides condensation reactions, other C-C bond-forming strategies are applicable. alevelchemistry.co.uk

The Wittig reaction provides a classic route for converting aldehydes and ketones into alkenes. alevelchemistry.co.uk In this context, 1-naphthaldehyde could be reacted with a phosphorus ylide containing a nitrile group, such as cyanomethylene triphenylphosphorane, to form 1-naphthaleneacrylonitrile. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides (like the one required here) generally favor the formation of the (E)-alkene.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer another powerful method. alevelchemistry.co.uk This could involve the coupling of a naphthalene derivative, such as 1-bromonaphthalene (B1665260) or 1-naphthylboronic acid, with acrylonitrile. These reactions are known for their high functional group tolerance and often provide good control over the stereochemistry of the resulting double bond. alevelchemistry.co.uk Another approach involves the functionalization of a pre-existing naphthalene derivative. For instance, a palladium-catalyzed cyanation of an aryl bromide like 8-bromonaphthalene-1-carbonitrile shows a method for introducing a nitrile group onto the naphthalene ring system. researchgate.net

Table 4: Alternative C-C Bond Formation Strategies

| Reaction Name | Naphthalene Precursor | Acrylonitrile Fragment Source | Catalyst/Reagent | Bond Formed |

|---|---|---|---|---|

| Wittig Reaction alevelchemistry.co.uk | 1-Naphthaldehyde | Cyanomethylene triphenylphosphorane | Phosphorus Ylide | C=C double bond |

| Heck Reaction alevelchemistry.co.uk | 1-Bromonaphthalene | Acrylonitrile | Palladium Catalyst | C-C single bond (vinyl C to aryl C) |

| Suzuki Coupling | 1-Naphthylboronic Acid | Bromoacrylonitrile | Palladium Catalyst | C-C single bond (vinyl C to aryl C) |

Electrochemical Synthesis Approaches

Electrochemical synthesis, a method that employs electrical energy to drive chemical reactions, presents a compelling alternative to traditional synthesis routes. researchgate.netnumberanalytics.com This approach can facilitate transformations under mild conditions, often avoiding the need for harsh reagents and reducing waste. researchgate.netacs.org In the context of synthesizing naphthalene derivatives, electrochemical methods have been explored for various transformations, including annulation, carboxylation, and coupling reactions. nih.govresearchgate.net

The core principle of direct electrolysis involves the transfer of electrons between an electrode and a substrate, generating reactive intermediates such as radical ions or carbanions. researchgate.net For a molecule like this compound, an electrochemical approach could hypothetically involve the coupling of a naphthalene-based precursor with an acrylonitrile-derived species. For instance, the electrochemical reduction of a naphthalene derivative could generate a nucleophilic species that subsequently reacts with an appropriate three-carbon electrophile containing a nitrile group.

While specific, documented examples of the direct electrochemical synthesis of this compound are not prevalent in the reviewed literature, the general applicability of electro-organic synthesis to naphthalene derivatives is well-established. nih.govresearchgate.net Key variables in developing such a synthesis would include the choice of electrode material (e.g., platinum, carbon, nickel), the supporting electrolyte, the solvent system, and the applied potential or current. researchgate.net These parameters critically influence the reaction's efficiency, selectivity, and yield.

Interactive Table: Hypothetical Electrochemical Synthesis Parameters

| Parameter | Possible Options | Rationale |

|---|---|---|

| Cathode Material | Platinum, Graphite, Mercury | Influences overpotential and reaction selectivity. |

| Anode Material | Platinum, Carbon, Magnesium (sacrificial) | A sacrificial anode can sometimes improve yield in reductive processes. researchgate.net |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Must be able to dissolve the substrate and electrolyte and be stable at the required potentials. |

| Supporting Electrolyte | Tetrabutylammonium salts (e.g., TBAPF6) | Provides conductivity to the solution. |

| Precursors | Naphthalene derivative, Acrylonitrile derivative | The specific choice of starting materials would define the exact reaction pathway. |

Photochemical Synthesis Pathways

Photochemical synthesis utilizes light energy to initiate chemical reactions, often leading to unique products that are inaccessible through thermal methods. numberanalytics.com The synthesis of this compound and related compounds can be approached through various photochemical strategies, including photo-addition reactions and sensitized photoreactions.

Photo-addition Reactions in Aromatic Systems

The photo-addition of acrylonitrile to naphthalene is a well-documented process that exemplifies the potential of photochemical methods in forming new carbon-carbon bonds. acs.orgrsc.org Irradiation of naphthalene and acrylonitrile in solution leads to a [2π+2π] cycloaddition, forming a cyclobutane (B1203170) ring fused to the naphthalene core. researchgate.netrsc.org This reaction typically produces a mixture of regioisomers and stereoisomers.

Specifically, the photo-addition of acrylonitrile to naphthalene has been shown to yield endo-7-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene as a primary product. rsc.orguleth.ca Subsequent chemical treatment of these cycloadducts can lead to the formation of cyanoethylated naphthalene derivatives, which are structurally related to this compound. For instance, treatment of the cyclobutane adducts with a base can induce a retro-aldol type reaction, resulting in ortho-cyanoethylation of the naphthol precursor. acs.org

Interactive Table: Products of Photo-addition of Acrylonitrile to Naphthols acs.org

| Naphthol Derivative | Photoproduct | Subsequent Treatment | Final Product |

|---|---|---|---|

| 2-Naphthol | 7-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4-dien-6-ol | Base | 1-(2-Cyanoethyl)-2-naphthol |

| 1-Naphthol Trimethylsilyl Ether | 8-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4-dien-1-ol Trimethylsilyl Ether | Base | 2-(2-Cyanoethyl)-1-naphthol |

Sensitized Photoreactions and Direct Irradiation

Photochemical reactions can be initiated either by direct irradiation of a reactant or through the use of a photosensitizer. researcher.life In direct irradiation, the reactant molecule itself absorbs a photon, leading to an excited state that can then undergo a chemical reaction. researcher.life The photo-addition of naphthalene and acrylonitrile is an example of a reaction that can proceed via direct irradiation. rsc.org

Alternatively, a photosensitizer can be used to absorb light and then transfer the energy to a reactant molecule, which then reacts from its excited state. cdnsciencepub.com This process, known as sensitized photoreaction, can be advantageous when the reactant itself has poor light absorption characteristics or when a specific excited state (e.g., a triplet state) is desired. acs.org In the context of synthesizing this compound, a sensitizer (B1316253) could potentially be used to control the stereochemistry of the double bond or to improve the efficiency of the reaction. While specific sensitizers for this exact reaction are not detailed in the literature, common photosensitizers for related transformations include acetophenone (B1666503) and benzophenone. researchgate.net

The choice between direct irradiation and sensitized photoreaction depends on several factors, including the absorption spectra of the reactants and the desired reaction pathway. The wavelength and intensity of the light source are critical parameters that must be optimized for any photochemical synthesis. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. msuniv.ac.inethernet.edu.et These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org

Several strategies can be envisioned to make the synthesis of this compound greener. One approach is the use of solvent-free reaction conditions, which can be achieved through mechanochemistry (ball milling) or by performing reactions in the neat state (without any solvent). soton.ac.ukrsc.orgresearchgate.net Solvent-free methods have been successfully applied to the synthesis of various naphthalene derivatives, significantly reducing solvent waste and often leading to shorter reaction times. soton.ac.ukrsc.orgresearchgate.net

Another key principle of green chemistry is the use of catalytic methods over stoichiometric ones. acs.org The development of efficient catalysts for the synthesis of nitriles is an active area of research. d-nb.info For example, iron-catalyzed aerobic oxidation has been shown to be an environmentally benign method for synthesizing nitriles from aldehydes. dntb.gov.ua While not directly applied to this compound, such catalytic systems offer a promising avenue for a more sustainable synthesis.

Furthermore, the choice of starting materials and reagents is crucial. Utilizing renewable feedstocks and avoiding the use of toxic or hazardous substances are central tenets of green chemistry. acs.org For instance, developing a synthetic route that avoids the use of highly toxic cyanide reagents would be a significant green improvement.

The principles of green chemistry provide a framework for designing more sustainable synthetic routes to this compound. By focusing on waste reduction, energy efficiency, and the use of safer chemicals, the environmental footprint of its production can be minimized.

Elucidation of Molecular Structure and Stereochemistry

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (E)-1-naphthaleneacrylonitrile, with each technique offering unique insights into its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the stereochemistry of the alkene moiety.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the aromatic region (δ 7.26–8.27 ppm). vulcanchem.com The vinyl protons are crucial for confirming the (E)-configuration. They present as two distinct doublets. One vinyl proton (CH=) appears downfield at approximately δ 7.95 ppm, while the other (=CH-CN) is found further upfield around δ 6.71 ppm. vulcanchem.com The large coupling constant (J) value of 16.4 Hz between these two protons is characteristic of a trans (or E) arrangement across the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The nitrile carbon is observed at approximately δ 158.39 ppm. vulcanchem.com The carbons of the naphthalene ring resonate in the range of δ 127.32–133.56 ppm, while the vinyl carbon attached to the naphthalene ring appears around δ 144.7 ppm. vulcanchem.com

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Type | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Assignment |

| ¹H | Vinyl | ~7.95 | 16.4 | Naphthyl-CH= |

| ¹H | Vinyl | ~6.71 | 16.4 | =CH-CN |

| ¹H | Aromatic | 7.26–8.27 | - | Naphthalene Ring Protons |

| ¹³C | Nitrile | ~158.39 | - | -C≡N |

| ¹³C | Vinyl | ~144.7 | - | Naphthyl-C= |

| ¹³C | Aromatic | 127.32–133.56 | - | Naphthalene Ring Carbons |

This table presents typical values; exact shifts can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations.

C≡N Stretch: The most characteristic feature in the IR spectrum is the strong, sharp absorption band for the nitrile group (C≡N). usc.edu For this compound, this stretch appears at approximately 2232 cm⁻¹. vulcanchem.com The conjugation of the nitrile group with the carbon-carbon double bond and the naphthalene ring lowers the frequency from that of a typical unconjugated nitrile (2240-2260 cm⁻¹). usc.edu

C=C Stretch: The stretching vibration of the alkene C=C double bond is observed around 1640 cm⁻¹. vulcanchem.com

Aromatic C=C Stretch: The vibrations associated with the aromatic carbon-carbon bonds of the naphthalene ring appear near 1598 cm⁻¹. vulcanchem.com

The nitrile group's vibrational frequency is highly sensitive to its local electronic environment, making it an excellent probe for studying conjugation and intermolecular interactions. researchgate.netnfshost.com

Table 2: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2232 | Strong, Sharp | C≡N stretch (conjugated) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1598 | Medium | C=C stretch (aromatic) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated π-electron system, which includes the naphthalene ring, the alkene bridge, and the nitrile group, gives rise to strong absorptions in the ultraviolet region. msu.edu This extended conjugation shifts the absorption maxima to longer wavelengths compared to the individual chromophores. The analysis of the λmax values helps in understanding the energy of the π → π* electronic transitions. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. chemguide.co.ukacdlabs.com

Molecular Ion Peak: For this compound (C₁₃H₉N), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 179.22 amu. vulcanchem.com Since it contains one nitrogen atom, its molecular weight is an odd number, consistent with the Nitrogen Rule. msu.edu

Fragmentation: The fragmentation pattern provides clues to the structure. Due to the stability of the aromatic system, a strong molecular ion peak is expected. libretexts.org Common fragmentation pathways would involve the loss of small neutral molecules or radicals, leading to the formation of stable carbocations. Key fragments might include the naphthylmethyl cation or other ions resulting from cleavages around the acrylonitrile (B1666552) moiety.

X-ray Crystallography for Solid-State Structure and Isomorphism

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk Studies have shown that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. vulcanchem.com

This analysis confirms the (E)-stereochemistry of the double bond and provides precise measurements of bond lengths, bond angles, and dihedral angles. Key findings include a C=C double bond length of approximately 1.330 Å and a C≡N triple bond length of about 1.145 Å. vulcanchem.com A small dihedral angle of 6.12° is observed between the planes of the naphthalene ring and the acrylonitrile group, indicating a nearly planar conformation which maximizes π-system conjugation. vulcanchem.com

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C=C Bond Length | ~1.330 Å |

| C≡N Bond Length | ~1.145 Å |

| Dihedral Angle (Naphthalene-Acrylonitrile) | ~6.12° |

Data sourced from reference vulcanchem.com.

In-Silico Methods for Structure Elucidation from Spectroscopic Data

Computational, or in silico, methods are increasingly used to complement experimental data. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to calculate and predict spectroscopic properties. For this compound, computational analysis can be used to:

Predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental values to aid in signal assignment.

Calculate vibrational frequencies (IR and Raman), helping to assign complex spectral features and understand vibrational modes. researchgate.net

Model electronic transitions to predict the UV-Vis absorption spectrum.

While specific in silico studies focused solely on the spectroscopic data of this compound are not widely published, such computational tools are standard in modern chemical research for validating and interpreting experimental results. science.govmdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.nettandfonline.com It is favored for its balance of accuracy and computational cost, making it a workhorse in computational chemistry. tandfonline.com Applications of DFT are diverse, ranging from the prediction of molecular geometries to the elucidation of reaction mechanisms. ehu.eusmaterialsciencejournal.org

Electronic Structure and Reactivity Prediction

DFT calculations could be employed to determine the electronic structure of (E)-1-Naphthaleneacrylonitrile. This involves mapping the electron density to understand how electrons are distributed across the molecule. Key outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT can be used to calculate various global chemical reactivity descriptors, which predict how the molecule will interact with other chemical species. While studies have been performed on related naphthalene (B1677914) derivatives to calculate these properties, specific data for this compound is not available. eurjchem.comscispace.com For instance, a study on related acrylonitrile (B1666552) derivatives used DFT to calculate HOMO-LUMO energies to assess their potential in photovoltaic applications. scite.ai

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This table is illustrative. No published data is available for this specific compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Data not available |

| Ionization Potential | Energy required to remove an electron | Data not available |

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). uob.edu.ly This method could theoretically calculate the absorption wavelengths and oscillator strengths for this compound, which could then be compared with experimental spectroscopic data to validate the computational model. nih.gov

Similarly, DFT calculations are routinely used to predict vibrational spectra (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. materialsciencejournal.orgnih.gov The calculated frequencies and shifts for this compound would be compared against experimental values to confirm its structure. Although such comparative studies have been conducted for other complex organic molecules, including naphthalene derivatives, no such analysis has been published for this compound itself. acs.org

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for exploring the pathways of chemical reactions. materialsciencejournal.org For this compound, DFT could be used to model its synthesis reactions (e.g., a Knoevenagel condensation) or its subsequent reactivity. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped. scispace.com

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy, which is crucial for understanding reaction rates. scispace.com While DFT has been applied to analyze reaction mechanisms for many organic compounds, specific studies detailing transition state analysis for reactions involving this compound are absent from the literature. eurjchem.com

Stereochemical Outcome Prediction and Enantioselection Studies

In reactions where multiple stereoisomers can be formed, computational methods like DFT can be used to predict the most likely outcome. This is achieved by calculating the energies of the different transition states leading to each stereoisomer. The transition state with the lower energy corresponds to the faster-forming, and thus major, product.

This type of analysis is particularly important in asymmetric catalysis, where the goal is to produce one enantiomer selectively over the other (enantioselection). DFT can model the interaction between the substrate, catalyst, and reagents to explain the origins of stereoselectivity. As this compound is an achiral molecule, enantioselection studies would apply to reactions where a chiral center is introduced. No such computational studies focused on this compound have been documented.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound. By simulating its motion, one can identify the most stable conformations (lowest energy shapes) and understand the flexibility of the molecule, such as the rotation around the single bond connecting the naphthalene ring and the acrylonitrile group. This provides insight into the dynamic behavior of the molecule in different environments, which is information that is complementary to the static picture provided by DFT geometry optimization. Despite the utility of this technique, no molecular dynamics studies specifically targeting this compound for conformational analysis have been published.

Quantum Chemistry Approaches for Ground-State Properties

Quantum chemistry encompasses a wide range of methods for calculating the electronic structure and properties of molecules. While DFT is one such approach, other wave-function-based methods (like Hartree-Fock, Møller-Plesset perturbation theory, or Coupled Cluster) can also be used to calculate ground-state properties. tandfonline.com These methods can provide highly accurate predictions of molecular geometry (bond lengths, bond angles), dipole moments, and energies. acs.org For this compound, these calculations would provide a fundamental understanding of its intrinsic properties in its lowest energy state. However, a search of the scientific literature indicates that such detailed quantum chemistry calculations for its ground-state properties have not been reported.

Machine Learning Applications in Molecular Property and Reactivity Prediction

The application of machine learning (ML) in computational chemistry has emerged as a powerful tool for the high-throughput screening and prediction of molecular properties, offering a computationally efficient alternative to traditional experimental and quantum mechanical methods. acs.org While specific machine learning studies focusing exclusively on this compound are not extensively documented in current literature, the principles and methodologies have been widely applied to its core structural components: the naphthalene moiety and the acrylonitrile functional group. By examining research on these related compounds, we can infer the potential applications and predictive power of machine learning for this compound.

Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are trained on datasets of molecules with known properties to learn the complex relationships between chemical structure and a desired endpoint. nih.gov These endpoints can range from physicochemical properties to biological activities.

For naphthalene derivatives, machine learning approaches have been successfully employed to predict a variety of properties. For instance, QSAR models have been developed to predict the antimicrobial and cytotoxic activities of various naphthalene-containing compounds. researchgate.netijpsjournal.commdpi.comnih.gov These models typically use molecular descriptors—numerical representations of a molecule's topological, geometrical, and electronic features—to build a predictive model. Research has also demonstrated the use of machine learning to estimate the fluorescence quantum yield of naphthalene derivatives with a reasonable degree of accuracy, a critical parameter for optoelectronic applications. chemrxiv.org

Similarly, for compounds containing the acrylonitrile group, machine learning has been utilized to predict material and reactivity properties. Models have been developed to forecast the mechanical properties of polymers incorporating acrylonitrile and to predict radical polymerization rate coefficients. asme.orgacs.orgacs.orgrsc.orgresearchgate.net These studies highlight the capability of machine learning to handle the complexities introduced by specific functional groups and to guide the design of materials with desired characteristics. researchgate.net

The general workflow for developing a predictive machine learning model for a compound like this compound would involve:

Dataset Curation: Assembling a large dataset of compounds structurally related to this compound with experimentally determined values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., connectivity indices, topological polar surface area), and 3D descriptors (e.g., solvent accessible surface area).

Model Training and Selection: Splitting the dataset into training and testing sets and using the training set to build models with various machine learning algorithms, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), or Gradient Boosting methods. arxiv.org

Model Validation: Evaluating the predictive performance of the trained models on the unseen test set to ensure their robustness and generalizability.

Given the structural features of this compound, machine learning models could be developed to predict a range of properties, including but not limited to:

Physicochemical Properties: Solubility, logP (lipophilicity), melting point, and boiling point.

Optoelectronic Properties: Fluorescence quantum yield, absorption and emission spectra, and HOMO/LUMO energy levels.

Biological Activity: Potential cytotoxicity, antimicrobial activity, or other pharmacologically relevant activities.

Reactivity: Sites of electrophilic or nucleophilic attack, and stability under various conditions.

The following tables provide illustrative examples of the types of data that could be generated through machine learning for this compound, based on studies of related compound classes. It is crucial to note that these are hypothetical values for illustrative purposes, as specific predictive models for this compound have not been reported.

Table 1: Hypothetical Physicochemical and Optoelectronic Property Predictions for this compound using Machine Learning Models

This table illustrates the potential of machine learning to predict key physicochemical and optoelectronic properties of this compound. The "Predicted Value" column represents hypothetical outputs from trained QSPR models, while the "Model Type" indicates the machine learning algorithm that could be used for such predictions. The "Confidence Score/Uncertainty" provides an estimate of the model's certainty in its prediction, a critical aspect of modern machine learning applications. acs.org

| Property | Predicted Value | Model Type | Confidence Score/Uncertainty |

| Water Solubility (logS) | -3.5 | Gradient Boosting | ± 0.5 |

| Octanol-Water Partition Coefficient (logP) | 3.2 | Random Forest | ± 0.4 |

| Melting Point (°C) | 95 | Neural Network | ± 5 °C |

| HOMO Energy (eV) | -6.1 | Support Vector Machine | ± 0.2 eV |

| LUMO Energy (eV) | -2.5 | Support Vector Machine | ± 0.2 eV |

| Fluorescence Quantum Yield | 0.4 | Neural Network | ± 0.1 |

Table 2: Illustrative Machine Learning-Based Reactivity and Bioactivity Predictions for this compound

This table demonstrates how machine learning, particularly QSAR models, could be applied to predict the reactivity and potential biological activity of this compound. The "Predicted Activity/Reactivity" column contains hypothetical predictions, and the "Model Type" specifies the relevant machine learning approach. The "Applicability Domain" column is a crucial concept in QSAR, indicating whether the chemical structure of this compound falls within the range of structures the model was trained on, thus ensuring the reliability of the prediction.

| Prediction Target | Predicted Activity/Reactivity | Model Type | Applicability Domain |

| Cytotoxicity (IC50 in µM) | 15 | QSAR (Decision Tree) | Within Domain |

| Antimicrobial Activity (MIC in µg/mL) | > 100 (Inactive) | QSAR (k-Nearest Neighbors) | Within Domain |

| Site of Electrophilic Attack | Naphthalene Ring | Reactivity Model (GNN) | Within Domain |

| Metabolic Stability (t½ in min) | 45 | QSPR (Random Forest) | Borderline |

The continued development of machine learning algorithms and the growth of chemical databases will undoubtedly enhance the accuracy and scope of these predictive models. researchgate.netescholarship.org For a novel compound like this compound, these computational tools offer a promising avenue for rapid and cost-effective exploration of its chemical space, guiding future experimental research and potential applications.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Nitrile Moiety

As an α,β-unsaturated nitrile, (E)-1-naphthaleneacrylonitrile presents multiple sites for nucleophilic attack. fiveable.me The nitrile carbon is inherently electrophilic, but the conjugation extends this electrophilicity to the β-carbon of the alkene.

Nucleophilic Addition:

1,4-Addition (Michael Addition): Nucleophiles can add to the β-carbon in a conjugate or Michael addition. This is often favored with softer nucleophiles. The reaction proceeds via a stabilized enolate or keteniminate intermediate, which is then protonated. rsc.org

1,2-Addition: Stronger, "harder" nucleophiles, such as those found in Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile group directly. libretexts.orglibretexts.org This 1,2-addition initially forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. youtube.com

Hydride Reduction: The nitrile group can be reduced by strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, ultimately yielding a primary amine, 3-(naphthalen-1-yl)propan-1-amine, after an aqueous workup. fiveable.meyoutube.com Milder hydride reagents might selectively reduce the alkene without affecting the nitrile. Conversely, catalytic methods can achieve selective 1,4-hydride addition to furnish keteniminate intermediates. umich.edu

Electrophilic Addition: The lone pair of electrons on the nitrile nitrogen atom is contained within an sp hybridized orbital, making it significantly less basic than the nitrogen in amines. However, it can still react with strong electrophiles. Protonation by a strong acid, for instance, activates the nitrile group toward nucleophilic attack by increasing the electrophilicity of the carbon atom.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in several types of cycloaddition reactions.

Diels-Alder Reaction: The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond, making this compound an effective dienophile in [4+2] cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com When reacted with a conjugated diene, it can form a six-membered cyclohexene (B86901) ring derivative. The stereochemistry of the dienophile is typically retained in the product. libretexts.orgmasterorganicchemistry.com

1,3-Dipolar Cycloaddition: As an activated alkene (a dipolarophile), it can react with 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings. wikipedia.orgnih.gov For instance, reaction with an in-situ generated azomethine ylide can produce highly substituted pyrrolidine (B122466) rings. nih.govfrontiersin.org These reactions are valuable for their high degree of regioselectivity and stereoselectivity in constructing complex heterocyclic frameworks. mdpi.com

[2+2] Photocycloaddition: There is precedent for the photo-addition of acrylonitrile (B1666552) to naphthalene (B1677914), which yields cyclobutane (B1203170) adducts. mcmaster.cacdnsciencepub.com Irradiating a solution containing this compound could similarly lead to intramolecular or intermolecular [2+2] cycloadditions, forming complex polycyclic structures. These reactions often proceed via an excited-state complex (exciplex). acs.orgacs.org

Polymerization and Oligomerization Studies

The vinyl group in this compound makes it a monomer capable of undergoing polymerization, although its bulky naphthalene substituent can introduce significant steric hindrance compared to simple acrylonitrile.

Polymerization: While specific studies on the homopolymerization of this compound are not widely documented, related monomers are known to polymerize. For example, photopolymerization of acrylonitrile can be initiated in the presence of naphthalene. acs.org Furthermore, naphthalene-based polyimide derivatives are synthesized via condensation polymerization, demonstrating the feasibility of incorporating naphthalene moieties into polymer backbones. researchgate.net

Oligomerization: In processes analogous to the thermal copolymerization of styrene (B11656) and acrylonitrile to form SAN copolymers, oligomers can be expected as side products. These reactions can involve initial Diels-Alder additions between two monomer units, followed by further reactions to form complex dimers and trimers.

Catalytic Transformations Involving this compound

Transition metal catalysis offers a powerful tool for the selective transformation of this compound.

Various transition metals can catalyze reactions at either the alkene or the nitrile group.

Hydrogenation: Catalytic hydrogenation can be used to selectively reduce the C=C double bond or to fully reduce both the alkene and the nitrile group, depending on the catalyst and reaction conditions.

Alkene Reduction: Catalysts such as Palladium on carbon (Pd/C) are commonly used for the selective hydrogenation of carbon-carbon double bonds in the presence of other reducible groups. This would yield 3-(naphthalen-1-yl)propanenitrile (B13131938).

Nitrile Reduction: More forcing conditions or specific catalysts, such as Raney Nickel or supported Ni-Fe bimetallic catalysts, are effective for the hydrogenation of nitriles to primary amines. rsc.orgresearchgate.net This reaction typically proceeds through an imine intermediate. Rhodium and iron sulfide (B99878) have also been shown to catalyze nitrile reduction. mdpi.com

Hydride Transfer: Pincer-based ruthenium-hydride complexes can catalyze a selective 1,4-hydride transfer to α,β-unsaturated nitriles, forming κ-N-coordinated keteniminates. umich.edu This represents a modern catalytic approach to generating nitrile anion equivalents.

Other Metal-Catalyzed Reactions: The nitrile group can undergo addition reactions with organoboronic acids, catalyzed by transition metals, to form ketones after hydrolysis. nih.gov Copper cyanide (CuCN) has been used to mediate the synthesis of related cinnamonitrile (B126248) derivatives. google.comgoogle.com

The table below summarizes representative catalytic hydrogenation conditions for related nitriles.

| Substrate | Catalyst | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Isophthalonitrile | 20%Ni-5%Fe/γ-Al₂O₃ | meta-Xylylenediamine | 99.9% Selectivity | rsc.org |

| Acetonitrile | Pd/C (Electrocatalytic) | Ethylamine | ~90% Faradaic Efficiency | escholarship.org |

| Generic α,β-Unsaturated Nitrile | Ru-H Pincer Complex | κ-N-Coordinated Keteniminate | Intermediate for C-C coupling | umich.edu |

The presence of a prochiral center upon reduction of the C=C double bond allows for the application of asymmetric catalysis to achieve stereocontrol. nih.govnih.gov

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or osmium with chiral ligands (e.g., BINAP, TsDPEN), can facilitate the enantioselective hydrogenation of the alkene. nih.gov This would produce either the (R) or (S) enantiomer of 3-(naphthalen-1-yl)propanenitrile in excess. Asymmetric ionic hydrogenation of related α-aryl alkenes, including a 2-naphthyl substituted substrate, has been achieved with high enantiomeric ratios using chiral Brønsted acid catalysts. nih.gov This demonstrates the feasibility of achieving high stereocontrol even with sterically demanding naphthalene substituents.

Hydrolytic Transformations

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a common and robust transformation for nitriles.

Mechanism: The hydrolysis typically proceeds in two stages, first converting the nitrile to an amide intermediate, 3-(naphthalen-1-yl)acrylamide, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, allowing for the attack of water.

Base-Catalyzed: A hydroxide (B78521) ion directly attacks the nitrile carbon, initiating the hydrolysis.

Product: The final product of complete hydrolysis is (E)-3-(naphthalen-1-yl)acrylic acid. sigmaaldrich.comnih.govchemspider.com Studies on the hydrolysis of acrylonitrile to acrylic acid under alkaline hydrothermal conditions have shown this to be an effective conversion method. nih.gov

Derivatization and Functional Group Interconversions of this compound

The chemical reactivity of this compound, an α,β-unsaturated nitrile, is primarily dictated by the interplay of its three key structural components: the naphthalene ring, the carbon-carbon double bond (alkene), and the cyano group (nitrile). These functional groups provide multiple sites for chemical modification, allowing for a diverse range of derivatization and functional group interconversions. Such transformations are pivotal for synthesizing novel compounds with potentially altered physical, chemical, and biological properties. The subsequent sections will delve into the specific reactions targeting the nitrile and alkene functionalities.

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the cyano group renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the conversion of the nitrile into several other important functional groups.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can lead to the formation of either (E)-3-(naphthalen-1-yl)acrylic acid or (E)-3-(naphthalen-1-yl)acrylamide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid. The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. If the reaction is stopped at an intermediate stage, the primary amide can be isolated.

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ | (E)-3-(naphthalen-1-yl)acrylic acid |

| Nitrile to Amide | H₂O₂, NaOH | (E)-3-(naphthalen-1-yl)acrylamide |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding 3-(naphthalen-1-yl)propan-1-amine. This transformation significantly alters the electronic and steric properties of the original molecule, introducing a basic and nucleophilic center.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce the nitrile to the primary amine.

| Transformation | Reagents and Conditions | Product |

| Nitrile to Primary Amine | H₂, Pd/C or LiAlH₄ then H₂O | 3-(naphthalen-1-yl)propan-1-amine |

Reactions Involving the Alkene Group

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing nitrile group. This electronic characteristic governs its reactivity, particularly in addition reactions.

Cycloaddition Reactions

The activated double bond of this compound can participate as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The stereochemistry of the starting alkene is retained in the product.

| Reaction Type | Reactant | General Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Substituted cyclohexene derivative |

Synthesis of Pyrazoline Derivatives

The α,β-unsaturated nitrile moiety serves as a key building block for the synthesis of heterocyclic compounds. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms.

| Reactant | Reagents and Conditions | Product |

| This compound | Hydrazine hydrate (N₂H₄·H₂O), Acetic Acid, Ethanol, Reflux | 5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-amine |

Advanced Research in E 1 Naphthaleneacrylonitrile Derivatives and Analogues

Synthesis and Characterization of Stereoisomers and Conformational Isomers

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This structural variance can be categorized into stereoisomers and conformational isomers, both of which are relevant to (E)-1-naphthaleneacrylonitrile.

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. taylorandfrancis.com The designation "(E)" in this compound specifically refers to one of two possible stereoisomers around the carbon-carbon double bond, the other being the (Z)-isomer. This is a form of geometric isomerism.

Conformational isomers , or conformers, are different spatial arrangements of a molecule that can be converted into one another by rotation around single bonds. byjus.com For this compound, rotation can occur around the single bond connecting the naphthalene (B1677914) ring to the acrylonitrile (B1666552) group. This rotation leads to an infinite number of possible conformations. byjus.com However, certain conformations are more stable than others. The two most significant are the "staggered" and "eclipsed" conformations.

Staggered Conformation: In this arrangement, the atoms or groups on the naphthalene ring are as far apart as possible from the atoms of the acrylonitrile moiety, minimizing repulsive forces and resulting in a more stable, lower-energy state. libretexts.org

Eclipsed Conformation: Here, the atoms on the naphthalene ring are aligned with those of the acrylonitrile group, leading to increased electron-electron repulsion and a higher energy state. libretexts.org

The energy difference between these conformations creates a rotational barrier, but at room temperature, the rotation is typically rapid, allowing the molecule to exist as a mixture of these conformers. libretexts.org While no studies have isolated specific conformers of this compound, research on related structures confirms that cis-trans isomers can exist in overcrowded syn conformations. researchgate.net

Naphthalene-Acrylonitrile Hybrid Systems

Hybrid systems involve the integration of the naphthalene-acrylonitrile scaffold with other functional molecular units to create novel compounds with combined or enhanced properties. Research in this area has produced complex molecules for various applications.

One area of development is in functional dyes. For instance, hybrid dyes have been synthesized by combining a naphthalene diimide (NDI) core with a squaraine chromophore. researchgate.net These NDI-based hybrids exhibit broad absorption spectra and low-lying molecular orbitals, making them suitable for applications in organic electronics. researchgate.net

Another approach involves creating hybrid molecules for potential therapeutic use. Researchers have synthesized novel quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues as potential antidiabetic agents. mdpi.com In a similar vein, compounds combining indole, pyrazole (B372694), and acrylonitrile moieties have been developed and studied for their cytotoxic effects against cancer cell lines. nih.gov These complex hybrids leverage the chemical properties of each component to achieve a specific biological activity. mdpi.comnih.gov

| Hybrid System Type | Component 1 | Component 2 | Potential Application | Reference |

| Functional Dye | Naphthalene Diimide (NDI) | Squaraine | Organic Electronics | researchgate.net |

| Antidiabetic Agent | Naphthalene | Hydrazineylidene–propenamide | Therapeutics | mdpi.com |

| Anticancer Agent | Acrylonitrile | Indole, Pyrazole | Therapeutics | nih.gov |

Derivatives with Modified Naphthalene Ring Structures

Modifying the naphthalene ring of this compound by adding or changing substituent groups is a key strategy for synthesizing new derivatives. These modifications can alter the electronic and steric properties of the molecule.

A notable example is the synthesis of 8-halonaphthalene-1-carbonitriles. In this work, halogen atoms (chloro, bromo, and iodo) were introduced at the 8-position of the naphthalene ring. researchgate.net The synthesis was achieved in three steps, with the key step being the ring-opening of 1H-naphtho[1,8-de] researchgate.netCurrent time information in Bangalore, IN.energy.govtriazine. researchgate.net

In another line of research, new naphthalene derivatives were synthesized as analogues of melatonin. scielo.br This work involved creating compounds with a methoxy (B1213986) group on the naphthalene ring, such as 1-((6-methoxynaphthalen-2-yl)methylene)-2-phenylhydrazine. These bioisosteric modifications aim to explore structure-activity relationships for antioxidant capacity. scielo.br Furthermore, modern synthetic methods have been developed for creating a wide range of substituted naphthalenes through the transmutation of isoquinolines, offering a versatile route to new derivatives. nih.gov

| Derivative Class | Modification on Naphthalene Ring | Synthetic Precursor | Reference |

| 8-Halonaphthalene-1-carbonitriles | Chloro, Bromo, or Iodo group at C8 | 1H-Naphtho[1,8-de] researchgate.netCurrent time information in Bangalore, IN.energy.govtriazine | researchgate.net |

| Melatonin Analogues | Methoxy group at C6 | 6-Methoxynaphthalen-2-yl moiety | scielo.br |

| Substituted Naphthalenes | Various | Isoquinolines | nih.gov |

Derivatives with Modified Acrylonitrile Functionality

Alterations to the acrylonitrile portion of the molecule provide another avenue for creating novel derivatives. The acrylonitrile group contains two reactive sites: the carbon-carbon double bond and the cyano (-C≡N) group.

Research into related structures demonstrates how the acrylonitrile functionality can be incorporated into more complex systems. For example, a series of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives has been synthesized. nih.gov In these molecules, the core acrylonitrile structure is heavily substituted, with the double bond linked to a pyrazole ring and the carbon of the cyano group bonded to an indole-carbonyl moiety. These compounds were designed to investigate their potential as anticancer agents. nih.gov

The creation of carbon-carbon bonds is a fundamental process in organic synthesis, and the α,β-unsaturated system of acrylonitrile is a valuable template for such reactions. nih.gov While specific studies focusing solely on modifying the acrylonitrile functionality of this compound are not prevalent, the general reactivity of the double bond and the cyano group allows for a wide theoretical range of derivatives, including those formed through addition reactions, cycloadditions, or transformations of the nitrile into other functional groups like amides or carboxylic acids.

Potential Applications in Synthetic Organic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

(E)-1-Naphthaleneacrylonitrile serves as a valuable starting material for constructing more complex molecular systems. The reactive double bond and nitrile group are key functional handles for a variety of chemical transformations.

One notable application is in cycloaddition reactions. For instance, in the thermal copolymerization of styrene (B11656) and acrylonitrile (B1666552), the initial step can involve a Diels-Alder type of addition between the two monomers. This reaction forms adducts that can further react with other monomers to create complex trimeric structures, such as 4-cyano-1,2,3,4-tetrahydro-α-methyl-1-naphthaleneacetonitrile. mdpi.comsigmaaldrich.com This demonstrates its utility in building polycyclic systems from simpler starting materials.

Furthermore, acrylonitrile derivatives are known to undergo various addition reactions, allowing for the introduction of new functional groups and the construction of elaborate molecular architectures. smolecule.com The presence of both the naphthalene (B1677914) ring and the acrylonitrile unit allows for a wide range of synthetic modifications, making it a target for chemists aiming to build complex organic molecules. nih.gov

Building Block in Polymer Science

In the field of polymer science, this compound is particularly significant as a monomer for creating functional polymers, especially those with tailored electronic properties. smolecule.com Its structure is ideal for forming donor-acceptor (D-A) polymers, where the naphthalene unit acts as the electron donor and the acrylonitrile unit serves as the electron acceptor. vulcanchem.comuj.edu.plrsc.org This alternating arrangement along the polymer backbone can lead to materials with low energy bandgaps, a crucial feature for applications in organic electronics. uj.edu.plnycu.edu.tw

A specific and significant application is in the synthesis of D-A conjugated polymers for photocatalytic hydrogen production. vulcanchem.com Research has shown that a polymer derived from this compound, referred to as CP3, demonstrates a significant hydrogen evolution rate, highlighting its potential in renewable energy technologies. vulcanchem.com The efficiency of such polymers is attributed to enhanced charge separation, a direct result of the donor-acceptor architecture. vulcanchem.com

| Polymer Name | Monomer | Application | Key Finding |

| CP3 | This compound | Photocatalytic Hydrogen Production | Hydrogen evolution rate of 7.60 mmol h⁻¹g⁻¹ vulcanchem.com |

This ability to participate in polymerization reactions, including copolymerization with monomers like styrene, makes it a versatile building block for a new generation of polymeric materials. mdpi.comsmolecule.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs, such as naftifine (B1207962) and terbinafine. mdpi.com Naphthalene derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. mdpi.com

While direct synthesis of existing drugs from this compound is not widely documented, its structural relative, 1-naphthaleneacetonitrile, is a known intermediate in the synthesis of the vasoconstrictor drug Naphazoline. jrespharm.com The chemical functionalities of this compound—the double bond and the nitrile—offer multiple routes for transformation into pharmaceutically relevant structures. For example, the reduction of these groups could yield diamines, which are important pharmacophores. The acrylonitrile moiety itself is found in various derivatives that have been investigated as potential microtubule targeting agents in cancer therapy. nih.gov

The synthesis of novel benzotriazole-acrylonitrile derivatives has yielded compounds with significant antiproliferative effects, demonstrating the potential of the acrylonitrile scaffold in developing new bioactive molecules. nih.gov Given the established biological relevance of both naphthalene and acrylonitrile components, this compound represents a promising, though not yet fully exploited, precursor for pharmaceutical intermediates and novel therapeutic agents. mdpi.comnih.govfda.gov

Advanced Material Precursors

The potential of this compound extends to the creation of advanced materials with specific optical and electronic properties. Its inherent donor-acceptor character, arising from the electron-rich naphthalene and electron-deficient acrylonitrile, is a key feature for materials used in optoelectronics. rsc.orgrsc.org

The compound's extended π-conjugation and significant dipole moment make it a candidate for applications in nonlinear optics (NLO), such as for second-harmonic generation (SHG), where materials can alter the frequency of laser light. vulcanchem.com Furthermore, the structural framework is suitable for creating fluorescent derivatives. Research on similar compounds has shown that interactions with the active methylene (B1212753) groups can be used to develop sensors for hazardous amines through a fluorescence quenching mechanism. researchgate.net

The D-A polymers synthesized from this monomer are part of a broader class of materials investigated for use in organic solar cells, light-emitting diodes, and field-effect transistors. uj.edu.plrsc.org The ability to tune the electronic properties by combining different donor and acceptor units allows scientists to design materials with specific functionalities, such as absorbing light in the infrared spectrum for advanced photodetectors. rsc.org Therefore, this compound is a valuable precursor for a range of advanced materials with applications in energy, electronics, and sensing. vulcanchem.comresearchgate.net

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for synthesizing (E)-1-naphthaleneacrylonitrile. accscience.comtaylorfrancis.com Current synthetic strategies often rely on conditions and reagents that pose environmental concerns. accscience.com Future research should prioritize eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus include:

Green Solvents: Replacing traditional, hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as ethyl lactate. sioc-journal.cn The reaction of substituted cinnamonitriles with β-naphthol has been shown to proceed efficiently in water, suggesting a viable path for similar aqueous-based syntheses. sioc-journal.cn

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound to accelerate reaction times and improve energy efficiency compared to conventional heating methods. tandfonline.com These techniques have proven effective in various organic syntheses, often leading to higher yields in shorter timeframes. tandfonline.com

Renewable Feedstocks: Exploring the potential of using precursors derived from biomass, such as lignin (B12514952). acs.orgnih.gov Recent studies have demonstrated the one-pot synthesis of cinnamonitrile (B126248) derivatives from lignin model compounds, offering a promising pathway for producing aromatic nitriles from renewable sources. acs.orgnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are particularly attractive in this regard as they can reduce the number of separation and purification steps required. tandfonline.com

A comparative table of traditional versus potential sustainable synthetic approaches is presented below.

| Feature | Traditional Synthetic Routes | Potential Sustainable Routes |

| Solvents | Often volatile and hazardous organic solvents | Water, ethyl lactate, supercritical CO2 |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasonication |

| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors (e.g., from lignin) |

| Byproducts | Potentially hazardous waste | Minimal and non-toxic byproducts (high atom economy) |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable and benign catalysts |

Exploration of Novel Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Future research should venture beyond traditional catalysts to explore novel systems that offer improved performance under milder, more sustainable conditions.

Promising avenues for exploration include:

Advanced Homogeneous Catalysis: Developing next-generation transition-metal catalysts (e.g., based on nickel, rhodium, or cobalt) for reactions like hydrocyanation. uni-freiburg.deacs.orgibs.re.kr Research into nickel(0)-catalyzed hydrocyanation of allenes has shown high yields and selectivity, providing a model for developing similar systems for acrylonitrile (B1666552) synthesis. uni-freiburg.de The use of safer, in-situ sources of HCN, such as formamide (B127407) or acetone (B3395972) cyanohydrin, is also a critical area of development. uni-freiburg.deibs.re.kr

Heterogeneous Catalysis: Investigating solid-supported catalysts, such as metal-organic frameworks (MOFs) or polymers, which offer advantages in terms of easy separation and recyclability. aaqr.org Chitosan, a naturally occurring biopolymer, has been used as a heterogeneous catalyst for the synthesis of various nitriles, demonstrating the potential of bio-based catalytic systems. researchgate.net

Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze the synthesis. Biocatalysis offers unparalleled selectivity under mild aqueous conditions and represents a highly sustainable approach. nih.gov

The table below outlines different types of novel catalytic systems and their potential benefits.

| Catalyst Type | Description | Potential Advantages |

| Advanced Homogeneous Catalysts | Soluble transition-metal complexes with tailored ligands. | High activity, selectivity, and tolerance to functional groups. uni-freiburg.deibs.re.kr |

| Heterogeneous Catalysts | Catalysts immobilized on a solid support (e.g., polymers, MOFs). | Ease of separation, reusability, improved stability. aaqr.orgresearchgate.net |

| Biocatalysts | Enzymes or microorganisms. | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally benign. nih.gov |

| Multicatalytic Systems | Combination of multiple catalysts in one pot. | Increased efficiency, reduced purification steps, enables complex transformations. mdpi.com |

Integration of Advanced Computational and Experimental Methods

The synergy between computational modeling and experimental validation is a powerful tool for accelerating research and development. iieta.orgores.su Applying these integrated approaches to this compound can provide deep insights into its behavior and guide the design of new materials and processes.

Future research should leverage:

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, spectroscopic properties, and reaction mechanisms. researchgate.nettandfonline.com Such studies can predict the stability of intermediates, transition states, and potential reaction pathways, which is invaluable for optimizing synthetic conditions. jeires.comnih.gov

Molecular Dynamics (MD) Simulations: Employing MD simulations to understand the behavior of this compound and its derivatives in different environments, such as in solution or within a polymer matrix. This can help in designing functional materials with specific self-assembly properties. rsc.org

Data-Driven Approaches: Utilizing machine learning and active learning workflows to screen large virtual libraries of potential derivatives and identify candidates with desired properties for experimental synthesis and testing. rsc.org

This integrated approach creates a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more efficient discovery cycle. nih.govaps.org

Structure-Reactivity Relationship Studies

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing derivatives with tailored functionalities. numberanalytics.com

Key areas for investigation include:

Substituent Effects: Systematically studying how different substituents on the naphthalene (B1677914) ring affect the electronic properties and reactivity of the acrylonitrile moiety. nih.govlibretexts.org Hammett plots and other linear free-energy relationships can be used to quantify these effects. libretexts.org

Reaction Mechanism Elucidation: Combining kinetic studies and computational modeling to gain a detailed understanding of the mechanisms of key reactions, such as polymerization, cycloaddition, or nucleophilic addition. nih.gov

Correlation with Physicochemical Properties: Establishing correlations between structural features (e.g., steric hindrance, electronic effects) and important properties like photophysical behavior, thermal stability, and biological activity. nih.govacs.orgmdpi.com

The table below summarizes key parameters in structure-reactivity studies.

| Parameter | Method of Study | Information Gained |

| Electronic Effects | Hammett analysis, DFT calculations | Influence of electron-donating/withdrawing groups on reaction rates and equilibria. libretexts.org |

| Steric Effects | X-ray crystallography, computational modeling | Impact of substituent size on reaction accessibility and selectivity. acs.org |

| Reaction Kinetics | Spectroscopic monitoring (UV-Vis, NMR) | Determination of rate laws, activation energies, and reaction mechanisms. |

| Photophysical Properties | UV-Vis and fluorescence spectroscopy | Relationship between structure and absorption/emission characteristics. nih.gov |

Expanding the Scope of Derivatization for Functional Materials

The unique combination of a rigid, aromatic naphthalene core and a reactive acrylonitrile group makes this compound an attractive building block for a wide range of functional materials. A primary challenge and opportunity lies in expanding the scope of its derivatization. researchgate.netsigmaaldrich.com

Future research should focus on:

Polymer Science: Utilizing this compound as a monomer or co-monomer in polymerization reactions to create novel polymers. The resulting materials could exhibit enhanced thermal stability, specific optical properties, or be used in applications like anion-exchange membranes. researchgate.netacs.org For instance, it could be a component in copolymers similar to styrene-acrylonitrile (SAN) or acrylonitrile butadiene styrene (B11656) (ABS) to impart specific properties. science.gov

Organic Electronics: Synthesizing derivatives for use as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in sensors. The extended π-system of the naphthalene unit is conducive to charge transport and luminescence.

Biologically Active Molecules: Modifying the structure to develop compounds with potential pharmacological activity. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comijpsjournal.comrsc.org

Advanced Dyes and Pigments: Creating new colorimetric or fluorescent sensors by functionalizing the naphthalene or acrylonitrile moieties. The response of such molecules to specific analytes, like anions, can be fine-tuned through chemical modification. nih.gov

The derivatization potential is vast, offering a rich field for the creation of materials with novel and useful properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (E)-1-Naphthaleneacrylonitrile in academic research?

- Methodological Answer : Synthesis typically involves the Knoevenagel condensation of 1-naphthaldehyde with cyanoacetic acid under catalytic conditions (e.g., piperidine or ammonium acetate). Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C) to confirm stereochemistry and purity.

- IR spectroscopy to verify the presence of nitrile (C≡N) and alkene (C=C) functional groups.

- HPLC or GC-MS for purity assessment, using reference standards like 1-naphthalene derivatives (e.g., 1-naphthol) for calibration .

- Data Table :

| Parameter | Typical Value | Reference Standard |

|---|---|---|

| Melting Point | 95–98°C | NIST SRM 149b |

| λ_max (UV-Vis) | 290 nm | 1-Naphthaleneacetonitrile |

Q. How should researchers design in vitro toxicity screening for this compound?

- Methodological Answer : Follow the inclusion criteria for naphthalene derivatives outlined by ATSDR:

- Exposure Routes : Prioritize inhalation and oral pathways due to environmental relevance.

- Endpoints : Assess systemic effects (hepatic, renal, respiratory) and cellular viability (e.g., LC50 via MTT assay).

- Controls : Use acrylonitrile (CAS 107-13-1) as a comparator for nitrile toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in literature data on this compound’s environmental fate?

- Methodological Answer : Apply a tiered filtering approach:

Broad Search : Use query strings combining terms like “naphthaleneacrylonitrile + photodegradation” and “aquatic hydrolysis” in PubMed/TOXCENTER .